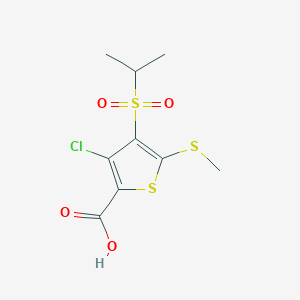![molecular formula C15H10F2N2S B063441 (1S)-1-(2,6-difluorophenyl)-1,3-dihydro-[1,3]thiazolo[3,4-a]benzimidazole CAS No. 194161-14-3](/img/structure/B63441.png)
(1S)-1-(2,6-difluorophenyl)-1,3-dihydro-[1,3]thiazolo[3,4-a]benzimidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H,3H-Thiazolo(3,4-a)benzimidazole, 1-(2,6-difluorophenyl)-, (S)- is a complex organic compound with the molecular formula C15H10F2N2S and a molecular weight of 288.32 g/mol. This compound is known for its unique structural features, which include a thiazole ring fused to a benzimidazole ring, and a difluorophenyl group attached to the nitrogen atom. The (S)- configuration indicates that the compound is chiral and exists in a specific enantiomeric form.
Méthodes De Préparation
The synthesis of 1H,3H-Thiazolo(3,4-a)benzimidazole, 1-(2,6-difluorophenyl)-, (S)- typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the thiazole and benzimidazole rings. Industrial production methods may involve large-scale batch reactions with optimized parameters to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
1H,3H-Thiazolo(3,4-a)benzimidazole, 1-(2,6-difluorophenyl)-, (S)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thioethers or amines.
Substitution: The difluorophenyl group can undergo nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles. Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and sodium hydride for nucleophilic substitution.
Applications De Recherche Scientifique
1H,3H-Thiazolo(3,4-a)benzimidazole, 1-(2,6-difluorophenyl)-, (S)- has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific electronic and optical properties
Mécanisme D'action
The mechanism of action of 1H,3H-Thiazolo(3,4-a)benzimidazole, 1-(2,6-difluorophenyl)-, (S)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
1H,3H-Thiazolo(3,4-a)benzimidazole, 1-(2,6-difluorophenyl)-, (S)- can be compared with other similar compounds such as:
4,4’-Difluorobenzophenone: This compound also contains a difluorophenyl group but differs in its core structure and applications.
Sulflower: A heterocyclic compound with a sulfur-containing ring, used in different chemical contexts. The uniqueness of 1H,3H-Thiazolo(3,4-a)benzimidazole, 1-(2,6-difluorophenyl)-, (S)- lies in its specific ring structure and the presence of the thiazole and benzimidazole rings, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
194161-14-3 |
|---|---|
Formule moléculaire |
C15H10F2N2S |
Poids moléculaire |
288.32 g/mol |
Nom IUPAC |
(1S)-1-(2,6-difluorophenyl)-1,3-dihydro-[1,3]thiazolo[3,4-a]benzimidazole |
InChI |
InChI=1S/C15H10F2N2S/c16-9-4-3-5-10(17)14(9)15-19-12-7-2-1-6-11(12)18-13(19)8-20-15/h1-7,15H,8H2/t15-/m0/s1 |
Clé InChI |
AMLBAOPYPUXEQF-HNNXBMFYSA-N |
SMILES |
C1C2=NC3=CC=CC=C3N2C(S1)C4=C(C=CC=C4F)F |
SMILES isomérique |
C1C2=NC3=CC=CC=C3N2[C@@H](S1)C4=C(C=CC=C4F)F |
SMILES canonique |
C1C2=NC3=CC=CC=C3N2C(S1)C4=C(C=CC=C4F)F |
| 194161-14-3 | |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[2-(Fmoc-amino)-ethyl]-Gly-O-tBu hydrochloride](/img/structure/B63362.png)
![1-[(Tert-butyl)oxycarbonyl]-3-(4-chlorobenzyl)piperidine-3-carboxylic acid](/img/structure/B63365.png)




![(3AR,9bS)-2-ethoxy-3a,4,5,9b-tetrahydronaphtho[2,1-d]oxazole](/img/structure/B63377.png)
![4-[(4-Chlorophenyl)sulfonyl]-3-methylthiophene-2-carbonyl chloride](/img/structure/B63379.png)




